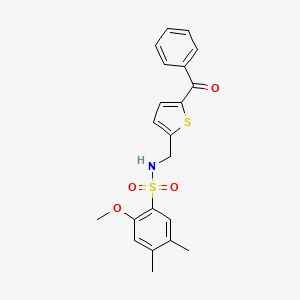

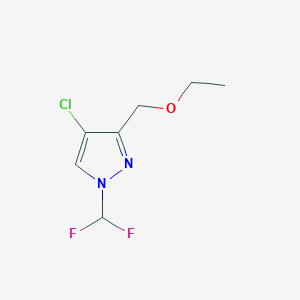

![molecular formula C17H18N4O5S B2532726 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034228-68-5](/img/structure/B2532726.png)

3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzoxazolone core, which is a heterocyclic compound, and a sulfonyl piperidine moiety with a pyrazin-2-yloxy substituent. These structural motifs are common in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates have been shown to generate functionalized 2-piperidones, which are structurally related to the compound . Moreover, the synthesis of piperidine derivatives involving the treatment of substituted benzhydryl chlorides followed by N-sulfonation with sulfonyl chlorides has been reported, indicating a possible synthetic route for the sulfonyl piperidine segment of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computational methods such as density functional theory (DFT) and Hartree–Fock calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one have been determined, revealing the existence of different stable conformers . This suggests that the compound of interest may also exhibit multiple stable conformations, which could be relevant for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, with various reactions leading to the formation of heterocycles based on a pyrazole scaffold . These reactions include condensation with aromatic aldehydes, semicarbazide, and thiosemicarbazide, as well as reactions with hydrazine hydrate and phenyl hydrazine. Such studies provide insights into the types of chemical transformations that the compound "this compound" might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility, melting point, and stability of the compound could be inferred from similar sulfonyl piperidine and benzoxazolone derivatives. Additionally, the antimicrobial activity of piperidine derivatives against various pathogens suggests potential applications in plant protection or as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities : Compounds featuring piperidine and sulfonyl groups, often linked to heterocyclic systems like benzoxazoles and pyrazoles, have been synthesized and evaluated for various biological activities. For instance, derivatives of piperidine carboxylic acid with heterocyclic structures have shown potential as adhesion molecule inhibitors, which could play a significant role in anti-inflammatory and immunomodulatory therapies (Kaneko et al., 2004).

Antimicrobial Properties : The synthesis of new heterocycles based on piperidine and sulfonyl moieties has been linked to antimicrobial activities. This includes efforts to create compounds that could serve as potent antimicrobials against various bacterial and fungal pathogens, indicating the relevance of such structures in developing new antibiotics or antiseptics (El‐Emary et al., 2002).

Enzyme Inhibition : Some of these compounds have been explored for their inhibitory effects on specific enzymes, such as carbonic anhydrases. Inhibitors targeting carbonic anhydrases have therapeutic potential in conditions like glaucoma, edema, and certain types of tumors. The design and synthesis of sulfonamide-containing compounds exemplify how structural variations can modulate enzyme inhibition potency and selectivity (Alafeefy et al., 2015).

Pharmacokinetics and Drug Metabolism : Understanding the metabolic pathways and pharmacokinetic profiles of drugs is crucial for their development. Studies involving compounds with structural similarities have shed light on their oxidative metabolism in human liver microsomes, highlighting the importance of specific moieties in influencing metabolic stability and drug interactions (Hvenegaard et al., 2012).

Molecular Interaction Studies : The detailed molecular interaction studies of related compounds with biological receptors have provided insights into their mechanism of action. This includes understanding how different substituents affect binding affinity and activity, which is critical for the rational design of new therapeutic agents (Shim et al., 2002).

Propiedades

IUPAC Name |

3-methyl-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-20-14-9-13(4-5-15(14)26-17(20)22)27(23,24)21-8-2-3-12(11-21)25-16-10-18-6-7-19-16/h4-7,9-10,12H,2-3,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEOXNRXMLJOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NC=CN=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

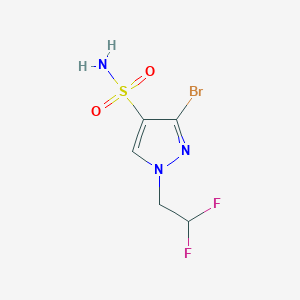

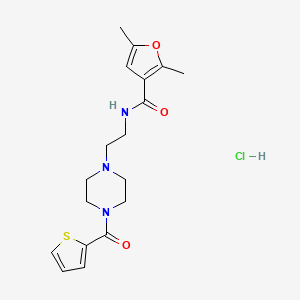

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)

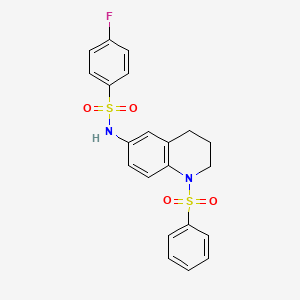

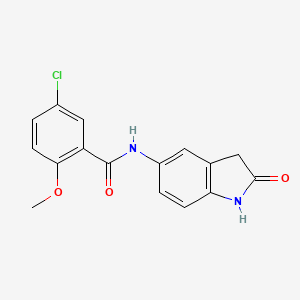

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)

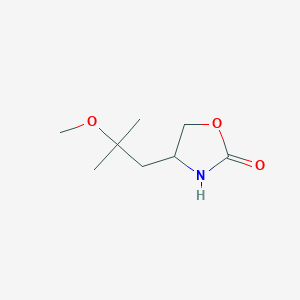

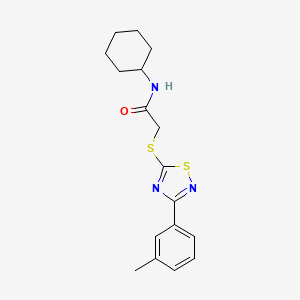

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2532657.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

![2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-eny lacetamide](/img/structure/B2532661.png)